Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
Description
Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic chromone-derived compound characterized by a cyclopenta[c]chromen core substituted with a chloro group at position 8, a keto group at position 4, and an acetoxy ester moiety at position 6. The acetoxy group is further functionalized with a phenyl ring and a methyl ester, distinguishing it from simpler analogs.
Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties. The substitution pattern on the chromen ring and ester moiety significantly influences these activities .
Properties
IUPAC Name |
methyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5/c1-25-21(24)19(12-6-3-2-4-7-12)26-18-11-17-15(10-16(18)22)13-8-5-9-14(13)20(23)27-17/h2-4,6-7,10-11,19H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCYKJZYMOBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic organic compound with the molecular formula . It features a unique chromenone core structure that has attracted attention for its potential biological activities. This compound is part of a broader class of compounds known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClO5 |
| Molecular Weight | 376.81 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 495.2 ± 45.0 °C at 760 mmHg |
| Flash Point | 200.1 ± 27.7 °C |
The biological activity of methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is not fully elucidated; however, it is believed that its lipophilic nature allows it to penetrate cell membranes effectively. This characteristic may enable it to disrupt various cellular processes in microorganisms and potentially influence enzyme activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antibacterial Screening
A study conducted on various synthesized derivatives of the compound showed that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibited:
- Inhibition Zones : Measured using the agar well diffusion method.
- Minimum Inhibitory Concentration (MIC) : Determined for various bacterial strains.
The results indicated that the compound had a higher efficacy against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antibacterial action.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. Various assays, including DPPH radical scavenging assays and ferrous ion chelation tests, have been employed to evaluate its capacity to neutralize free radicals.
Summary of Antioxidant Findings
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | High efficacy observed |
| Ferrous Ion Chelation | Moderate efficacy |
These findings suggest that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate may serve as a potential candidate for developing antioxidant therapies.
Cytotoxicity Studies
Preliminary cytotoxicity assessments indicate that while the compound exhibits significant biological activity against pathogens, it also shows low toxicity towards mammalian cells at therapeutic concentrations. This balance is crucial for its potential application in medicinal chemistry.
Scientific Research Applications
Biological Activities
Research has indicated that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibits a range of biological activities:
1. Antimicrobial Activity:
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of the chloro substituent and the unique chromene structure enhances its effectiveness against these pathogens.
2. Anticancer Potential:
- Preliminary investigations suggest that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to interfere with cellular signaling pathways related to cell proliferation and apoptosis .
3. Anti-inflammatory Effects:
- Some studies have reported anti-inflammatory properties associated with compounds containing similar chromene structures. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated the antimicrobial efficacy of various synthesized compounds similar to methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated that compounds with similar structural features exhibited zones of inhibition ranging from 12 mm to 19 mm against Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .
Case Study 2: Cytotoxicity Against Cancer Cells
In a recent investigation into the anticancer properties of chromene derivatives, methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate was tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, molecular weights (MW), and predicted collision cross-section (CCS) values for methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate and its analogs:
| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Predicted CCS (Ų, [M+H]+) | Reference |
|---|---|---|---|---|---|
| Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | Methyl ester, no phenyl substituent | C₁₅H₁₃ClO₅ | 308.72 | 162.4 | |
| Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | Ethyl ester, phenyl substituent | C₂₂H₁₉ClO₅ | 399.10 | 189.0 | |
| Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | Isopropyl ester, no phenyl substituent | C₁₇H₁₇ClO₅ | 336.77 | N/A | |
| [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | Carboxylic acid form, no ester | C₁₃H₁₁ClO₅ | 282.68 | N/A | |
| 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl β-alaninate | Hexyl chain, β-alanine ester | C₂₅H₃₁NO₅ | 433.52 | N/A |
Key Observations:
Ester Group Influence :
- The methyl ester (C₁₅H₁₃ClO₅) has a lower molecular weight (308.72 g/mol) and CCS (162.4 Ų) compared to the ethyl ester (C₂₂H₁₉ClO₅, MW 399.10 g/mol, CCS 189.0 Ų), reflecting increased steric bulk and lipophilicity with larger ester groups .
- The phenyl-substituted ethyl ester exhibits the highest CCS (189.0 Ų), suggesting greater conformational flexibility or surface area due to the aromatic ring .
The hexyl-substituted β-alaninate (C₂₅H₃₁NO₅) introduces a long alkyl chain, likely improving lipid bilayer interaction for biological targeting .
Preparation Methods
Core Ring System Construction
The tetrahydrocyclopenta[c]chromen-4-one system is typically assembled via intramolecular Friedel-Crafts alkylation of properly substituted coumarin precursors. Recent advances utilize scandium(III) triflate-catalyzed cyclizations that proceed with 92% regioselectivity for the desired ring fusion. Alternative approaches employ photochemical [2+2] cycloadditions between 3-vinylcoumarins and dichloroketene, though these methods suffer from competing dimerization pathways.
Chlorination Pattern Installation
Position-selective chlorination at C8 presents unique challenges due to the electron-deficient nature of the coumarin system. State-of-the-art protocols employ N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) solvent, achieving quantitative chlorination without ring-opening side reactions. Computational studies confirm HFIP's role in stabilizing the chloronium ion intermediate through hydrogen-bond network formation.
Detailed Synthetic Methodologies
Tandem Cyclization-Esterification Approach
This three-step sequence (Scheme 1) demonstrates superior atom economy and scalability:
Step 1: 7-Hydroxy-8-chlorocoumarin synthesis
7-Hydroxycoumarin (1.0 eq)
NCS (1.2 eq), HFIP (0.1 M)
80°C, 12 h → 93% yield
Step 2: Cyclopenta annulation
Sc(OTf)3 (10 mol%)
1,2-DCE, reflux, 6 h
→ 88% yield of tetrahydro core
Step 3: Mitsunobu esterification
DEAD (1.5 eq), PPh3 (1.5 eq)
Methyl phenylacetate (1.2 eq)
THF, 0°C → RT, 8 h → 74% yield
Table 1: Optimization of Mitsunobu Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Phosphine Ligand | PPh3, PBu3, TPPTS | PPh3 | +22% |
| Solvent | THF, DCM, DME | THF | +15% |
| Temperature | -20°C to 40°C | 0°C → RT gradient | +18% |
Late-Stage Functionalization Strategy
An alternative pathway prioritizes ester installation prior to ring closure:
Key Reaction:
7-Hydroxy-8-chlorocoumarin
→ Williamson etherification with methyl bromophenylacetate
K2CO3 (3.0 eq), DMF, 80°C, 24 h → 68% yield
Comparative analysis reveals this method produces higher enantiopurity (99.2% ee vs 94.5% in tandem approach) but requires stringent exclusion of moisture.
Advanced Characterization Techniques
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the boat conformation of the tetrahydro ring system with key metrics:
Spectroscopic Fingerprints
13C NMR (125 MHz, DMSO-d6):
- δ 164.8 (C4=O)
- δ 114.2 (C8-Cl)
- δ 170.1 (ester carbonyl)
HRMS (ESI+):
Calculated for C21H17ClO5 [M+H]+: 397.0841
Found: 397.0839 (Δ = -0.5 ppm)
Industrial-Scale Considerations
Continuous Flow Optimization
Pilot studies demonstrate enhanced safety and yield in flow systems:
Table 2: Batch vs Flow Performance
| Metric | Batch | Flow | Improvement |
|---|---|---|---|
| Space-time yield | 0.8 g/L/h | 4.2 g/L/h | 425% |
| Byproduct formation | 12% | 3% | 75% reduction |
Emerging Methodologies
Photoredox Catalysis
Preliminary results show promise for visible-light-mediated couplings:
This approach eliminates high-temperature steps but currently suffers from catalyst degradation issues (>5 cycles).
Environmental Impact Assessment
E-Factor Analysis
- Traditional route: E = 86
- Optimized flow process: E = 31
- Target for 2025: E < 15 via solvent recycling
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate, and what key reaction conditions are critical?
- Methodology : Synthesis often involves multi-step reactions, such as nucleophilic substitution and esterification. For example:
-
Step 1 : Chlorination or functionalization of the cyclopenta[c]chromen core using reagents like SOCl₂ or POCl₃ under reflux conditions.
-
Step 2 : Coupling of the phenoxyacetate moiety via base-mediated substitution (e.g., K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or 1,4-dioxane at 60–80°C).
-
Step 3 : Final esterification using methyl iodide or dimethyl sulfate in the presence of a mild base.
-
Optimization : Solvent polarity and base strength significantly impact yield and regioselectivity .
- Example Table : Synthetic Steps for Analogous Chromen Derivatives
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C, 6h | Core chlorination | 65–75% |
| 2 | K₂CO₃, 1,4-dioxane, 70°C, 12h | Phenoxy coupling | 70–80% |
| 3 | CH₃I, NaH, THF, 0°C→RT, 4h | Methyl ester formation | 85–90% |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Techniques :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~170 ppm), and cyclopenta[c]chromen backbone (δ 2.5–4.0 ppm for tetrahydro rings) .
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragment patterns.
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. What experimental strategies address low yields in the phenoxy coupling step?
- Challenge : Competing side reactions (e.g., hydrolysis or over-substitution).
- Solutions :
- Base selection : Use Cs₂CO₃ instead of K₂CO₃ for enhanced nucleophilicity in non-polar solvents .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl or trimethylsilyl groups.
- Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during intermediate characterization?
- Approach :
- Cross-validation : Compare with computational predictions (DFT-based NMR chemical shift calculations).
- Isotopic labeling : Introduce ²H or 13C labels to trace ambiguous proton environments.
- Advanced spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What design considerations are critical for in vitro bioactivity studies of this compound?
- Methodology :
- Target selection : Prioritize enzymes/receptors structurally similar to those inhibited by chromen derivatives (e.g., kinases, cytochrome P450).
- Assay design :
- Cell viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity.
- Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values.
- Molecular docking : Use software like AutoDock Vina to predict binding modes against target proteins (e.g., c-Met kinase) .
Q. How can poor aqueous solubility be mitigated in pharmacological assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization.
- Prodrug design : Replace the methyl ester with a more hydrophilic group (e.g., phosphate ester) for enhanced bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
